

Spectroscopic Profile of 7-Methylchroman-4-one: A Technical Guide

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Compound of Interest

Compound Name: 7-Methylchroman-4-one

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **7-Methylchroman-4-one**. Due to the limited availability of a complete experimental dataset in public repositories, this document presents predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for **7-Methylchroman-4-one** based on characteristic spectral features of chroman-4-one derivatives and aromatic ketones.

Table 1: Predicted ^1H NMR Spectroscopic Data for **7-Methylchroman-4-one** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.70	d	1H	H-5
~6.85	d	1H	H-6
~6.75	s	1H	H-8
~4.50	t	2H	H-2
~2.80	t	2H	H-3
~2.35	s	3H	7-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **7-Methylchroman-4-one** in CDCl₃

Chemical Shift (δ) ppm	Assignment
~192	C-4 (C=O)
~162	C-8a
~140	C-7
~128	C-5
~121	C-6
~118	C-4a
~117	C-8
~67	C-2
~38	C-3
~21	7-CH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data for **7-Methylchroman-4-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~1685	Strong	C=O Stretch (Aryl Ketone)[1][2][3][4][5]
~1610	Medium	Aromatic C=C Stretch
~1480	Medium	Aromatic C=C Stretch
~1230	Strong	Aryl-O-Alkyl Ether C-O Stretch

Table 4: Predicted Mass Spectrometry (MS) Data for **7-Methylchroman-4-one**

m/z	Relative Intensity	Assignment
162	High	[M] ⁺ (Molecular Ion)
134	Medium	[M - CO] ⁺
119	Medium	[M - CO - CH ₃] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of chroman-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Sample Preparation:

- Weigh approximately 5-10 mg of purified **7-Methylchroman-4-one**.

- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6). The choice of solvent can influence chemical shifts.
- Transfer the solution to a clean, dry 5 mm NMR tube.
- If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. For routine characterization, the residual solvent peak can be used for referencing.

Data Acquisition:

- ^1H NMR: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans for good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

- Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This is a common and convenient method for solid samples.
- KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

Sample Preparation:

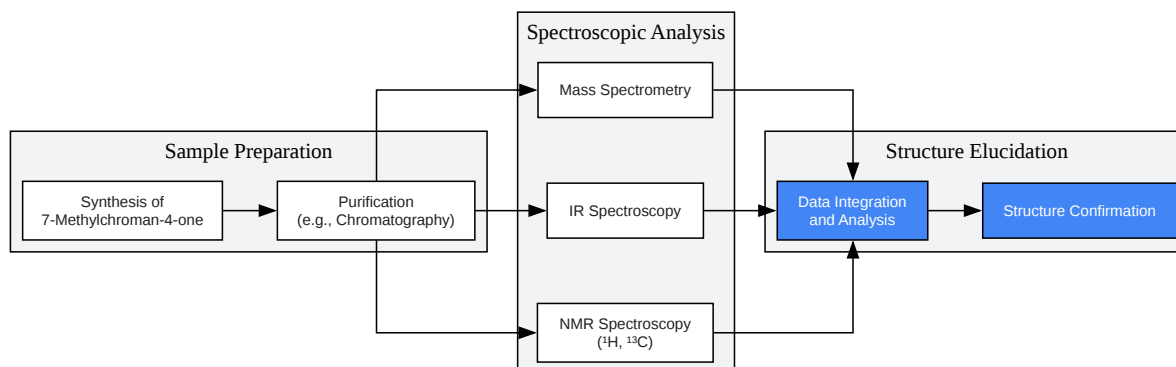
- **GC-MS:** The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **LC-MS:** The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
- **Direct Infusion:** The sample can be dissolved in a suitable solvent and directly infused into the mass spectrometer's ion source.

Data Acquisition:

- **Ionization Method:** Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that typically provides a strong molecular ion peak.
- **Mass Analyzer:** A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

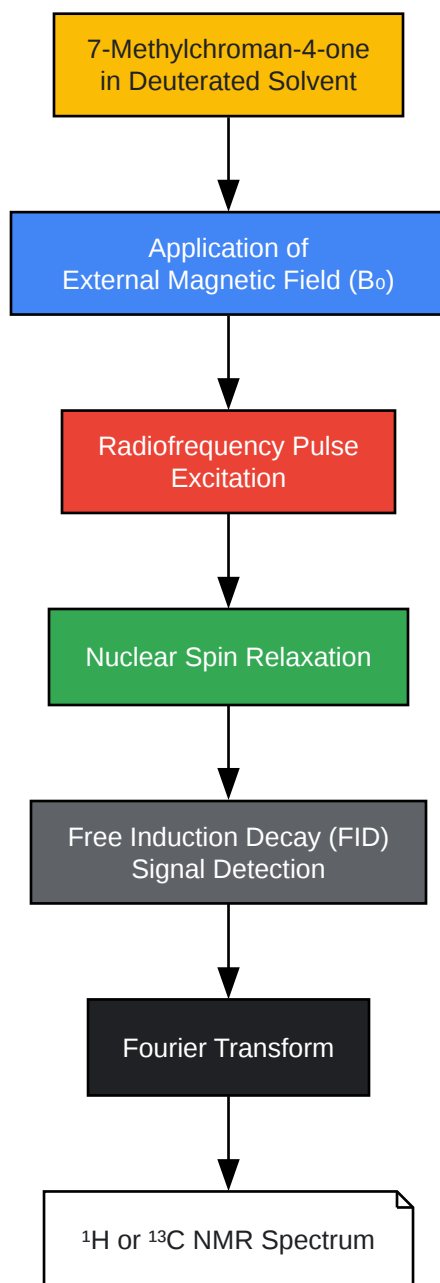
Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis for compound characterization.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **7-Methylchroman-4-one**.



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Caption: Logical flow of an NMR spectroscopy experiment from sample to spectrum.

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